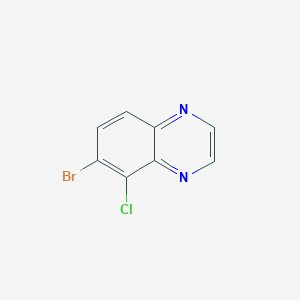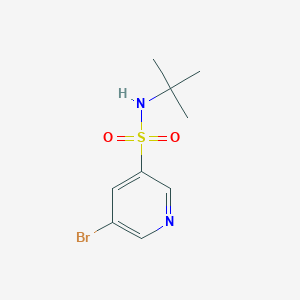
3-(Benzylamino)oxolane-3-carboxamide
Übersicht
Beschreibung
3-(Benzylamino)oxolane-3-carboxamide is a unique chemical compound with the CAS Number: 1344264-73-8 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of 3-(Benzylamino)oxolane-3-carboxamide is C12H16N2O2 . This indicates that it contains 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
The molecular weight of 3-(Benzylamino)oxolane-3-carboxamide is 220.26800 . It has a Polar Surface Area (PSA) of 65.34000 and a LogP value of 1.96120 , which are indicators of its solubility and permeability characteristics.Wissenschaftliche Forschungsanwendungen
Antimycobacterial and Antibacterial Properties
A series of substituted N-benzyl-3-chloropyrazine-2-carboxamides, including compounds with 3-(benzylamino) substitution, have shown significant antimycobacterial and antibacterial properties. These compounds demonstrated effectiveness against Mycobacterium tuberculosis and various Staphylococcus strains, with certain derivatives exhibiting low cytotoxicity in HepG2 cell lines, indicating potential for antimycobacterial drug development (Semelková et al., 2017).
Synthesis and Antitubercular Activity
Research on the synthesis of novel pyrazinamide derivatives based on 3-chloropyrazine-2-carboxamide, including 3-benzylaminopyrazine-2-carboxamides, has been conducted. These derivatives displayed in vitro activity against Mycobacterium tuberculosis, with the best performing compound showing low cytotoxicity and only moderate activity against other bacterial strains, highlighting their potential as antitubercular agents (Janďourek et al., 2017).
Antibacterial and Antifungal Applications
3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, which shares structural similarities with 3-(benzylamino)oxolane-3-carboxamide, has been synthesized and studied for its antibiotic and antibacterial properties. These compounds were evaluated against various bacterial strains, indicating their potential use in developing new antibiotic and antibacterial drugs (Ahmed, 2007).
Antitumor Activities
Studies on 3-benzylamino-β-carboline derivatives have revealed significant antitumor activities. Compounds such as 3-benzylamino-8-methylamino-β-carboline exhibited potent inhibitory effects on HeLa S-3 and Sarcoma 180 cell lines, suggesting their potential in cancer therapy (Ikeda et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(benzylamino)oxolane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11(15)12(6-7-16-9-12)14-8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWRMZCJJLENNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)N)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)oxolane-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine](/img/structure/B1373951.png)



![2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B1373957.png)

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1373960.png)
![4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid](/img/structure/B1373961.png)


![4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B1373966.png)
![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373967.png)

